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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 2',4'-diethoxyacetophenone (CAS No. 22924-18-1). Beyond a

mere compilation of data, this document offers insights into its synthesis, potential applications

in drug discovery and medicinal chemistry, and essential safety and handling protocols. The

content is structured to deliver actionable intelligence for researchers and professionals in the

pharmaceutical and chemical sciences, emphasizing the practical application of this versatile

acetophenone derivative.

Introduction: The Significance of Acetophenone
Scaffolds in Modern Research
Acetophenone and its derivatives are a cornerstone in the edifice of medicinal chemistry and

materials science. Their inherent structural motifs, featuring a reactive ketone and a modifiable

aromatic ring, provide a versatile platform for the synthesis of a diverse array of bioactive
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molecules and functional materials. The strategic introduction of substituents onto the phenyl

ring allows for the fine-tuning of electronic and steric properties, thereby modulating the

pharmacological or material characteristics of the resultant compounds.

2',4'-Diethoxyacetophenone, a member of this important class, possesses two ethoxy groups

at the 2' and 4' positions of the acetophenone core. These ether linkages can influence the

molecule's lipophilicity, metabolic stability, and receptor-binding interactions, making it a

compound of interest for further chemical exploration and development. This guide aims to be

an essential resource for scientists working with or considering the use of this specific

acetophenone derivative.

Physicochemical Properties of 2',4'-
Diethoxyacetophenone
A thorough understanding of a compound's physical properties is fundamental to its application

in research and development. These parameters dictate its behavior in various solvents, its

physical state under different conditions, and its amenability to purification techniques.

Core Identification and Physical State
Property Value Source

Chemical Name
1-(2,4-

diethoxyphenyl)ethanone
-

Synonyms 2',4'-Diethoxyacetophenone -

CAS Number 22924-18-1 [1]

Molecular Formula C₁₂H₁₆O₃ [1]

Molecular Weight 208.25 g/mol [2]

Appearance Solid [2]

Thermal and Density Properties
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Property Value Source

Melting Point 68-70 °C (lit.) [2]

Boiling Point 330.5 ± 22.0 °C (Predicted) [1]

Density Data not available -

The melting point indicates that 2',4'-diethoxyacetophenone is a solid at room temperature,

which is a crucial consideration for its handling, storage, and formulation. The predicted boiling

point suggests a relatively low volatility under standard conditions.

Solubility Profile
Experimental solubility data for 2',4'-diethoxyacetophenone in common laboratory solvents is

not readily available in the literature. However, based on its chemical structure, a qualitative

solubility profile can be inferred.

The presence of the two ethoxy groups and the aromatic ring suggests that 2',4'-
diethoxyacetophenone is likely to be soluble in common organic solvents such as:

Dichloromethane (CH₂Cl₂)

Chloroform (CHCl₃)

Ethyl acetate (EtOAc)

Acetone

Tetrahydrofuran (THF)

Methanol (MeOH) and Ethanol (EtOH)

Its solubility in non-polar solvents like hexanes is expected to be lower. Due to the absence of

highly polar functional groups capable of hydrogen bonding, its solubility in water is anticipated

to be low.
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Synthesis of 2',4'-Diethoxyacetophenone: A
Practical Approach
The most direct and widely applicable method for the synthesis of 2',4'-
diethoxyacetophenone is through the alkylation of its precursor, 2',4'-dihydroxyacetophenone.

This transformation is typically achieved via the Williamson ether synthesis.

The Underlying Chemistry: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers. The

reaction involves the deprotonation of an alcohol or a phenol to form an alkoxide or phenoxide

ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2

reaction.[3][4][5]

In the context of synthesizing 2',4'-diethoxyacetophenone, the phenolic hydroxyl groups of

2',4'-dihydroxyacetophenone are deprotonated by a suitable base to form a diphenoxide. This

diphenoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form

the desired diethoxy product.

A key challenge in the alkylation of dihydroxy- or polyhydroxy-phenols is achieving

regioselectivity. However, for the synthesis of the symmetrically substituted 2',4'-
diethoxyacetophenone from 2',4'-dihydroxyacetophenone, regioselectivity is not a concern as

both hydroxyl groups are to be alkylated. Recent studies have demonstrated efficient methods

for the alkylation of 2,4-dihydroxyacetophenones.[4][6][7]

Experimental Protocol: Synthesis via Alkylation
This protocol is adapted from established procedures for the alkylation of 2,4-

dihydroxyacetophenones.[6]

Materials:

2',4'-Dihydroxyacetophenone

Ethyl iodide (or ethyl bromide)

Cesium bicarbonate (CsHCO₃) or Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Hexanes

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

To a solution of 2',4'-dihydroxyacetophenone (1.0 equivalent) in acetonitrile (or DMF), add

the base (cesium bicarbonate or potassium carbonate, 2.5-3.0 equivalents).

Add the ethylating agent (ethyl iodide or ethyl bromide, 2.2-2.5 equivalents) to the reaction

mixture.

Heat the reaction mixture to 60-80 °C and stir vigorously for 4-6 hours, or until the reaction is

complete as monitored by Thin Layer Chromatography (TLC).

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes as the eluent, to afford pure 2',4'-diethoxyacetophenone.

Causality Behind Experimental Choices:

Base: Cesium bicarbonate is reported to provide excellent regioselectivity and high yields in

the alkylation of 2,4-dihydroxyacetophenones.[6] Potassium carbonate is a more common

and cost-effective alternative.

Solvent: Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the

reactants and facilitate the Sₙ2 reaction.
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Temperature: Heating is necessary to overcome the activation energy of the reaction and

ensure a reasonable reaction rate.

Starting Materials

Reaction Conditions

Workup & Purification

2,4-Dihydroxyacetophenone

Reaction_Vessel

Ethyl Iodide

Base (e.g., CsHCO₃)

Solvent (e.g., Acetonitrile)

Heat (60-80 °C)

Filtration Concentration Chromatography 2',4'-DiethoxyacetophenoneWilliamson Ether Synthesis

Click to download full resolution via product page

Figure 1: Synthetic workflow for 2',4'-diethoxyacetophenone.

Spectroscopic Characterization
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Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of

organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for 2',4'-diethoxyacetophenone is not widely published. The

following are predicted chemical shifts based on the structure and known substituent effects.

¹H NMR:

Aromatic Protons: Three protons on the aromatic ring would appear as distinct signals in

the aromatic region (δ 6.5-8.0 ppm). The proton at the 5' position would likely be a doublet,

the proton at the 3' position a doublet, and the proton at the 6' position a doublet of

doublets, with coupling constants typical for ortho and meta coupling.

Ethoxy Protons: Two sets of signals for the two ethoxy groups. Each would consist of a

quartet for the -OCH₂- protons (around δ 4.0-4.2 ppm) and a triplet for the -CH₃ protons

(around δ 1.3-1.5 ppm).

Acetyl Protons: A singlet for the methyl protons of the acetyl group would be expected

around δ 2.5 ppm.

¹³C NMR:

Carbonyl Carbon: A signal for the ketone carbonyl carbon would be observed in the

downfield region (δ ~195-205 ppm).

Aromatic Carbons: Six signals for the aromatic carbons would be present, with the

carbons attached to the oxygen atoms appearing at lower field.

Ethoxy Carbons: Signals for the -OCH₂- carbons (around δ 63-65 ppm) and the -CH₃

carbons (around δ 14-16 ppm).

Acetyl Carbon: A signal for the methyl carbon of the acetyl group would be expected

around δ 25-30 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum of 2',4'-diethoxyacetophenone would be characterized by the following key

absorption bands:

C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the

stretching vibration of the conjugated ketone.

C-O-C Stretch: Strong absorptions in the region of 1250-1000 cm⁻¹ due to the asymmetric

and symmetric stretching of the aryl-alkyl ether linkages.

Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while

aliphatic C-H stretching vibrations from the ethoxy and acetyl groups would be observed in

the 2980-2850 cm⁻¹ range.

Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) for 2',4'-
diethoxyacetophenone would be observed at an m/z of 208. The fragmentation pattern would

likely involve the loss of the acetyl group (CH₃CO, m/z 43) to give a prominent fragment ion at

m/z 165. Further fragmentation of the ethoxy groups would also be expected.

Applications in Research and Drug Development
While specific applications of 2',4'-diethoxyacetophenone are not extensively documented, its

structural features suggest its potential as a valuable intermediate in several areas of research

and development.

Scaffold for Medicinal Chemistry
Acetophenone derivatives are known to exhibit a wide range of biological activities, and the

diethoxy substitution pattern can be exploited to modulate these properties. Potential areas of

investigation include:

Antimicrobial Agents: The lipophilicity imparted by the ethoxy groups may enhance cell

membrane permeability, a desirable feature for antimicrobial compounds.
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Enzyme Inhibitors: The acetophenone core can serve as a template for designing inhibitors

of various enzymes by introducing appropriate pharmacophores.

Precursor for Heterocyclic Synthesis: The ketone functionality provides a reactive handle for

the construction of more complex heterocyclic systems, which are prevalent in many drug

molecules.

Building Block in Organic Synthesis
As a difunctionalized aromatic compound, 2',4'-diethoxyacetophenone can be used as a

starting material for the synthesis of more complex molecules through reactions at the ketone,

the aromatic ring, or the ether linkages.

Safety and Handling
As a specific safety data sheet (SDS) for 2',4'-diethoxyacetophenone is not widely available,

the following recommendations are based on general principles for handling similar aromatic

ketones and ethers.

Hazard Identification
Based on related compounds, 2',4'-diethoxyacetophenone should be handled as a potentially

hazardous chemical. It may cause skin and eye irritation. Inhalation of dust or vapors should be

avoided.

Recommended Handling Procedures
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to

minimize inhalation exposure.

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and

dispose of it as chemical waste in accordance with local regulations.

Storage
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Store 2',4'-diethoxyacetophenone in a tightly sealed container in a cool, dry, and well-

ventilated place, away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment Handling Procedures Storage

Safety Glasses/Goggles Chemical-Resistant Gloves Lab Coat Use in a Fume Hood Avoid Skin/Eye Contact Avoid Inhalation Tightly Sealed Container Cool, Dry, Well-Ventilated Area Away from Oxidizing Agents

Safe Handling of
2',4'-Diethoxyacetophenone

Click to download full resolution via product page

Figure 2: Key safety protocols for handling 2',4'-diethoxyacetophenone.

Conclusion
2',4'-Diethoxyacetophenone is a compound with significant potential as a building block in

medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its

known physical properties, a practical synthetic route, and predicted spectroscopic

characteristics. While further experimental data is needed to fully characterize this molecule,

the information presented herein serves as a solid foundation for researchers and drug

development professionals to explore its utility in their respective fields. As with any chemical,

adherence to proper safety protocols is paramount to ensure a safe and productive research

environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-(2,4-DIETHOXY-PHENYL)-ETHANONE CAS#: 22924-18-1 [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1585157?utm_src=pdf-body
https://www.benchchem.com/product/b1585157?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585157?utm_src=pdf-body
https://www.benchchem.com/product/b1585157?utm_src=pdf-body
https://www.benchchem.com/product/b1585157?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ProductChemicalPropertiesCB5120459_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 1-(2,4-DIETHOXY-PHENYL)-ETHANONE | 22924-18-1 [chemicalbook.com]

3. chemscene.com [chemscene.com]

4. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone -
American Chemical Society [acs.digitellinc.com]

5. 2,4-dihydroxyacetophenone, 89-84-9 [thegoodscentscompany.com]

6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-
dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

7. angenechemical.com [angenechemical.com]

To cite this document: BenchChem. [what are the physical properties of 2',4'-
diethoxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585157#what-are-the-physical-properties-of-2-4-
diethoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5120459.htm
https://www.chemscene.com/829-20-9.html?productObj=CS-W021196
https://acs.digitellinc.com/p/s/regioselective-alkylation-of-24-dihydroxybenzaldehyde-and-24-dihydroxyacetophenone-477346
https://acs.digitellinc.com/p/s/regioselective-alkylation-of-24-dihydroxybenzaldehyde-and-24-dihydroxyacetophenone-477346
https://www.thegoodscentscompany.com/data/rw1157701.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9053733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9053733/
http://angenechemical.com/sds/4927-54-2.pdf
https://www.benchchem.com/product/b1585157#what-are-the-physical-properties-of-2-4-diethoxyacetophenone
https://www.benchchem.com/product/b1585157#what-are-the-physical-properties-of-2-4-diethoxyacetophenone
https://www.benchchem.com/product/b1585157#what-are-the-physical-properties-of-2-4-diethoxyacetophenone
https://www.benchchem.com/product/b1585157#what-are-the-physical-properties-of-2-4-diethoxyacetophenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1585157?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

